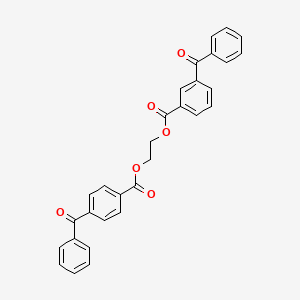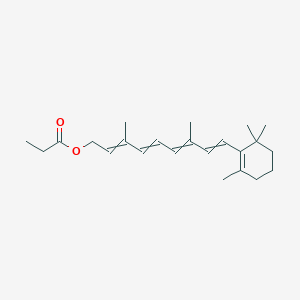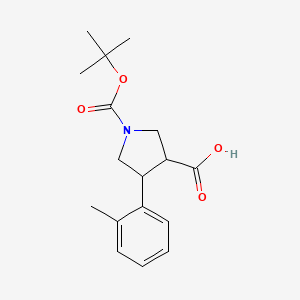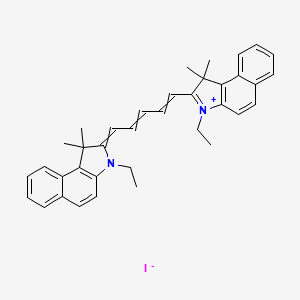
Cy5.5 di et
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 di et involves the condensation of 1,1,2-trimethyl-1H-benz[e]indole with 3-ethyl-2-methyl-1H-benz[e]indole in the presence of a strong base, such as sodium hydride, followed by quaternization with methyl iodide . The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
Cy5.5 di et undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under mild conditions.
Reduction: Reduction of this compound typically involves the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Cy5.5 di et has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Cy5.5 di et involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength (fluorescence) . The compound’s fluorescence properties are attributed to its conjugated polymethine chain, which allows for efficient energy transfer and emission . The molecular targets and pathways involved in its action include interactions with cellular components and biomolecules, enabling precise imaging and detection .
Comparison with Similar Compounds
Cy5.5 di et is often compared with other cyanine dyes, such as Cy7 and Cy7.5 . While all these compounds exhibit near-infrared fluorescence, this compound is unique due to its specific excitation and emission wavelengths, which provide higher signal-to-noise ratios and better tissue penetration . Similar compounds include:
Cy7: Exhibits excitation/emission maxima at 750/776 nm.
Cy7.5: Similar to Cy7 but with slightly different spectral properties.
Peridinin chlorophyll-Cy5.5: Another fluorescent compound with different excitation/emission peaks.
This compound stands out due to its optimal balance of fluorescence efficiency, tissue penetration, and stability .
Properties
Molecular Formula |
C37H39IN2 |
|---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
3-ethyl-2-[5-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;iodide |
InChI |
InChI=1S/C37H39N2.HI/c1-7-38-30-24-22-26-16-12-14-18-28(26)34(30)36(3,4)32(38)20-10-9-11-21-33-37(5,6)35-29-19-15-13-17-27(29)23-25-31(35)39(33)8-2;/h9-25H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
OWTYGBITWKMVQZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



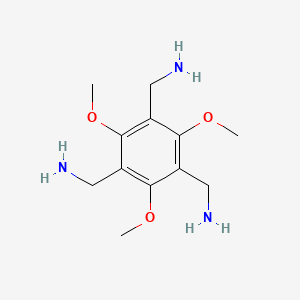

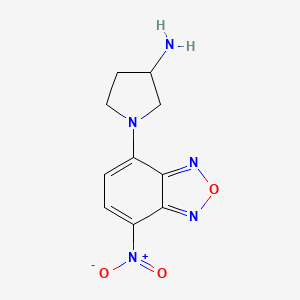
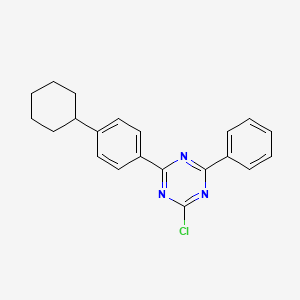
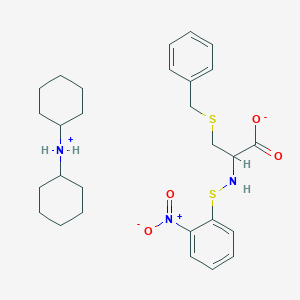
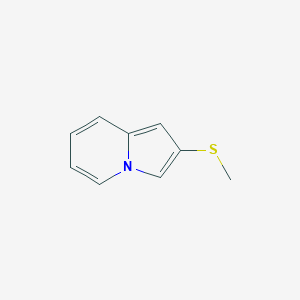
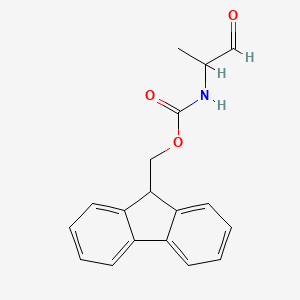
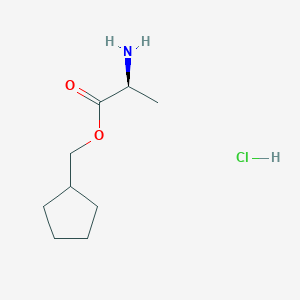
![2-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12506672.png)
![7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole](/img/structure/B12506675.png)
